molecular formula C16H19NO2 B1676141 Medifoxamine CAS No. 32359-34-5

Medifoxamine

カタログ番号: B1676141
CAS番号: 32359-34-5
分子量: 257.33 g/mol
InChIキー: QNMGHBMGNRQPNL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メジフォキサミンは、以前は非定型抗うつ薬として市販されており、さらに抗不安作用も有していた化学化合物です。フランス、スペイン、モロッコでは、クレディアルやゲルダキシルなどのブランド名で販売されていました。メジフォキサミンは、ドーパミン作動性およびセロトニン作動性メカニズムを介して作用し、1990年頃にフランスで初めて導入されました。 肝毒性の発生により、1999年(モロッコ)と2000年(フランス)に市場から撤退しました .

準備方法

メジフォキサミンの合成経路には、N,N-ジメチル-2,2-ジフェノキシエチルアミンと適切な試薬を制御された条件下で反応させることが含まれます。

化学反応の分析

メジフォキサミンは、以下を含むさまざまな化学反応を受けます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化リチウムアルミニウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、上記のような代謝物です .

科学研究への応用

科学的研究の応用

Pharmacodynamics

Medifoxamine primarily functions as a dopamine reuptake inhibitor and has a weaker effect as a serotonin reuptake inhibitor . Its pharmacological profile includes:

  • Dopamine Reuptake Inhibition : this compound shows preferential activity as a weak dopamine reuptake inhibitor.
  • Serotonin Receptor Interaction : It acts as a weak antagonist at 5-HT2A and 5-HT2C receptors, with IC50 values of 950 nM and 980 nM respectively .
  • Metabolites : During first-pass metabolism, this compound produces two active metabolites, CRE-10086 and CRE-10357, which significantly contribute to its pharmacological effects .

Clinical Efficacy

Clinical trials have demonstrated that this compound is effective in treating depression, showing comparable efficacy to other established antidepressants like imipramine and clomipramine. Notably, it lacks the anticholinergic side effects commonly associated with tricyclic antidepressants, making it a potentially safer option .

Case Study Data

A randomized double-blind study compared this compound to imipramine in patients with major depressive disorder. The findings indicated that both medications had similar outcomes in terms of efficacy, but this compound was better tolerated with fewer side effects related to sedation and locomotor activity .

Safety Profile

The safety profile of this compound is notable for its lack of significant sedative effects and minimal interaction with adrenergic receptors. In clinical studies, doses of 100–300 mg per day were well tolerated without significant adverse events . However, it was withdrawn from the market in some regions due to concerns over hepatotoxicity .

Comprehensive Data Table

ParameterValue
Mechanism of Action Dopamine reuptake inhibitor
Serotonin Reuptake Inhibition Weak (IC50 = 1,500 nM)
5-HT2A Antagonism Weak (IC50 = 950 nM)
5-HT2C Antagonism Weak (IC50 = 980 nM)
Active Metabolites CRE-10086 (IC50 values: 450 nM for serotonin transporter)
CRE-10357 (IC50 values: 660 nM for serotonin transporter)
Tolerated Dosage Range 100–300 mg/day
Market Withdrawal Reasons Hepatotoxicity concerns

Research Findings

Research has highlighted several important aspects regarding the applications of this compound:

  • Antidepressant Effects : Studies confirm its effectiveness comparable to traditional antidepressants while minimizing side effects associated with other classes .
  • Anxiolytic Properties : this compound also exhibits anxiolytic effects, making it suitable for patients with co-occurring anxiety disorders .
  • Potential for Combination Therapy : Its unique mechanism may allow it to be used in combination with other antidepressants to enhance therapeutic outcomes .

作用機序

メジフォキサミンは、主に脳内の神経伝達物質系の調節を通じて作用を発揮します。それは、比較的弱いドーパミン再取り込み阻害剤であり、さらに弱いセロトニン再取り込み阻害剤としても機能します。さらに、それは5-HT2Aおよび5-HT2C受容体の弱いアンタゴニストとしても機能します。 この化合物は、肝臓における初回通過代謝中に2つの活性な代謝物を生成し、その薬理作用に大きく貢献しています .

類似化合物との比較

メジフォキサミンは、ドーパミン作動性およびセロトニン作動性の特定の組み合わせによるメカニズムにより、他の抗うつ薬とは異なります。類似の化合物には、次のようなものがあります。

メジフォキサミンは、これらの類似化合物とは異なり、抗コリン作用やα遮断作用がなく、代謝プロファイルも独特です .

生物活性

Medifoxamine is an antidepressant that has garnered attention for its unique pharmacological profile and biological activity. This article provides a comprehensive overview of its mechanisms, efficacy, and clinical implications based on diverse research findings.

This compound primarily functions as a serotonin reuptake inhibitor (SRI) with additional properties that differentiate it from traditional tricyclic antidepressants (TCAs). It exhibits:

  • Weak Antagonism : this compound acts as a weak antagonist to the 5-HT2A and 5-HT2C serotonin receptors, with IC50 values of 950 nM and 980 nM, respectively .
  • Dopaminergic Activity : Evidence suggests that this compound has indirect dopaminergic agonist activity, which may contribute to its antidepressant effects .
  • Metabolite Activity : During first-pass metabolism, this compound produces two active metabolites—CRE-10086 and CRE-10357—both of which have shown significant pharmacological activity, with CRE-10086 being notably more potent at the serotonin transporter .

Efficacy and Clinical Trials

This compound has been evaluated in various clinical settings, demonstrating comparable effectiveness to established antidepressants such as imipramine and clomipramine. Key findings include:

  • Clinical Trials : In double-blind controlled studies, this compound was well tolerated at dosages ranging from 100 to 300 mg per day, showing similar efficacy to other TCAs in treating depression .
  • Safety Profile : Unlike many TCAs, this compound exhibits low anticholinergic properties and minimal sedative effects, making it a favorable option for patients sensitive to these side effects .

Case Studies

Several case studies have explored the impact of this compound in specific populations:

  • Patients with Cancer : A study assessed the use of antidepressants, including this compound, in adults with cancer-related depression. The findings indicated that while this compound was effective in alleviating depressive symptoms, its long-term benefits compared to other treatments require further investigation .
  • Movement Disorders : A postmarketing study analyzed the association between various antidepressants and movement disorders. Although specific data on this compound were limited, it highlighted the importance of monitoring for potential side effects related to motor function when prescribing antidepressants .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other common antidepressants:

Compound Mechanism 5-HT2A Antagonism (IC50) Dopaminergic Activity Anticholinergic Effects
This compoundSRI + Weak Antagonist950 nMIndirect AgonistLow
ImipramineSRI + Norepinephrine Reuptake Inhibitor500 nMModerateModerate
ClomipramineSRI + Norepinephrine Reuptake Inhibitor400 nMModerateHigh

特性

IUPAC Name

N,N-dimethyl-2,2-diphenoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-17(2)13-16(18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMGHBMGNRQPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16604-45-8 (fumarate)
Record name Medifoxamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032359345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80186078
Record name Medifoxamine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32359-34-5
Record name Medifoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32359-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medifoxamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032359345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medifoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Medifoxamine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medifoxamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDIFOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWU7C2A1NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Medifoxamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Medifoxamine
Reactant of Route 3
Medifoxamine
Reactant of Route 4
Reactant of Route 4
Medifoxamine
Reactant of Route 5
Reactant of Route 5
Medifoxamine
Reactant of Route 6
Medifoxamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。